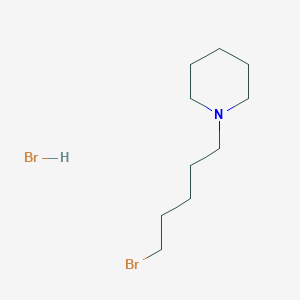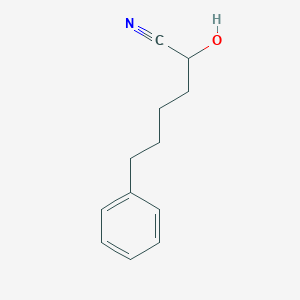
1-(5-Bromopentyl)piperidine Hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-Bromopentyl)piperidine Hydrobromide is a chemical compound with the molecular formula C10H21Br2N. It is a derivative of piperidine, a six-membered heterocyclic amine, and contains a bromopentyl group attached to the nitrogen atom of the piperidine ring. This compound is often used in organic synthesis and pharmaceutical research due to its unique chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Bromopentyl)piperidine Hydrobromide typically involves the reaction of piperidine with 1,5-dibromopentane. The reaction is carried out in the presence of a suitable solvent, such as acetonitrile or tetrahydrofuran, and a base, such as potassium carbonate or sodium hydroxide. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, can lead to higher purity and consistency of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
1-(5-Bromopentyl)piperidine Hydrobromide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the bromopentyl group can be replaced by other nucleophiles, such as amines, thiols, or alkoxides, to form new derivatives.
Oxidation: The piperidine ring can be oxidized to form N-oxides or other oxidized products.
Reduction: The compound can be reduced to remove the bromine atom and form the corresponding pentylpiperidine
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents, such as dimethyl sulfoxide or acetonitrile, at elevated temperatures.
Oxidation: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid, or potassium permanganate are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in anhydrous solvents, such as ether or tetrahydrofuran
Major Products Formed
Nucleophilic Substitution: Formation of new derivatives with different functional groups replacing the bromine atom.
Oxidation: Formation of N-oxides or other oxidized products.
Reduction: Formation of pentylpiperidine or other reduced derivatives
Wissenschaftliche Forschungsanwendungen
1-(5-Bromopentyl)piperidine Hydrobromide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: Employed in the study of biological systems and as a precursor for the synthesis of biologically active compounds.
Medicine: Investigated for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceutical drugs.
Industry: Utilized in the production of specialty chemicals and as a reagent in industrial chemical processes
Wirkmechanismus
The mechanism of action of 1-(5-Bromopentyl)piperidine Hydrobromide involves its interaction with specific molecular targets and pathways. The bromopentyl group can act as an alkylating agent, reacting with nucleophilic sites in biological molecules, such as proteins and nucleic acids. This can lead to the modification of these molecules and affect their function. The piperidine ring may also interact with various receptors and enzymes, influencing their activity and leading to specific biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(4-Bromobutyl)piperidine Hydrobromide
- 1-(6-Bromohexyl)piperidine Hydrobromide
- 1-(5-Chloropentyl)piperidine Hydrobromide
Uniqueness
1-(5-Bromopentyl)piperidine Hydrobromide is unique due to its specific bromopentyl group, which provides distinct reactivity and chemical properties compared to other similar compounds. The length of the carbon chain and the presence of the bromine atom influence its reactivity and the types of reactions it can undergo. This makes it a valuable compound in synthetic chemistry and pharmaceutical research .
Eigenschaften
Molekularformel |
C10H21Br2N |
|---|---|
Molekulargewicht |
315.09 g/mol |
IUPAC-Name |
1-(5-bromopentyl)piperidine;hydrobromide |
InChI |
InChI=1S/C10H20BrN.BrH/c11-7-3-1-4-8-12-9-5-2-6-10-12;/h1-10H2;1H |
InChI-Schlüssel |
SPHLDDPOKVRJQT-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(CC1)CCCCCBr.Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Sodium 1,4-dihydro-[2,2'-biquinoline]-4,4'-dicarboxylate](/img/structure/B11925896.png)
![6-(Trifluoromethyl)benzo[d]oxazole](/img/structure/B11925904.png)





![2-Amino-6-bromo-7-methylimidazo[4,5-b]pyridine](/img/structure/B11925926.png)



